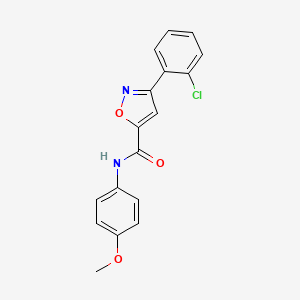
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H13ClN2O3 and its molecular weight is 328.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Compound Formation
The compound 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide has been explored in various studies for its role in chemical syntheses and the formation of other compounds. For example, Perkins et al. (2003) discussed its use in the annulation of heterocyclic compounds, highlighting its potential in creating diverse molecular structures (Perkins et al., 2003). Similarly, Moskvina et al. (2015) demonstrated its utility in the condensation reactions leading to the formation of isoflavones and various heterocycles (Moskvina et al., 2015).
Radiotracer Development for PET Imaging
Katoch-Rouse and Horti (2003) explored the synthesis of a derivative of this compound for use as a radiotracer in positron emission tomography (PET) imaging. This research is significant for the development of diagnostic tools in neuroscience and oncology (Katoch-Rouse & Horti, 2003).
Crystallography and Structural Analysis
The compound has also been a subject of interest in crystallography and structural analysis. Quiroga et al. (1999) conducted studies on pyrazolo[3,4-b]pyridines related to this compound, providing insights into their crystal structures and chemical behavior (Quiroga et al., 1999). Al-Hourani et al. (2015) further investigated the crystal structure of tetrazole derivatives, contributing to the understanding of molecular interactions and stability (Al-Hourani et al., 2015).
Biochemical Applications
In the biochemical domain, Viji et al. (2020) analyzed a similar compound for its antimicrobial and anticancer properties, using quantum chemical calculations and molecular docking studies. This research underscores the potential pharmaceutical applications of such compounds (Viji et al., 2020).
Potential Antidepressant Properties
Palaska et al. (2001) investigated the antidepressant activities of pyrazoline derivatives related to this compound, providing a foundation for future research in neuropsychopharmacology (Palaska et al., 2001).
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)19-17(21)16-10-15(20-23-16)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPJJVFCCCOBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)

![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)


![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)

![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B2371537.png)
![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)
